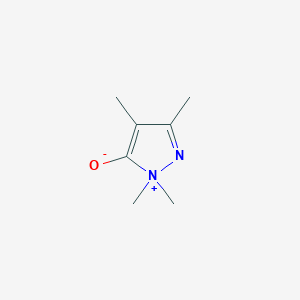![molecular formula C13H17FN2OS B14132456 N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-64-8](/img/structure/B14132456.png)
N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea is a chemical compound with the molecular formula C13H17FN2OS It is known for its unique structural properties, which include a cyclopropyl group, a methylsulfanyl group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea typically involves the reaction of cyclopropylmethylamine with 2-fluorophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required quality standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclopropyl-N-{[3-(methylsulfanyl)-2-pyrazinyl]methyl}alaninamide
- N-Cyclopropyl-N-{[3-(methylsulfanyl)-2-pyrazinyl]methyl}glycinamide
Uniqueness
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea stands out due to its combination of a cyclopropyl group, a methylsulfanyl group, and a fluorophenyl group
Propiedades
Número CAS |
89135-64-8 |
|---|---|
Fórmula molecular |
C13H17FN2OS |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
1-[cyclopropyl(methylsulfanyl)methyl]-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C13H17FN2OS/c1-16(12(18-2)9-7-8-9)13(17)15-11-6-4-3-5-10(11)14/h3-6,9,12H,7-8H2,1-2H3,(H,15,17) |
Clave InChI |
BQNCYLXWOFVARZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(C1CC1)SC)C(=O)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


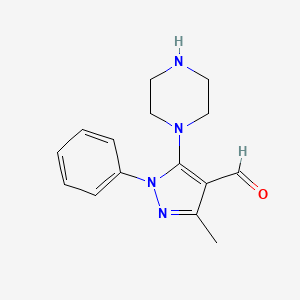
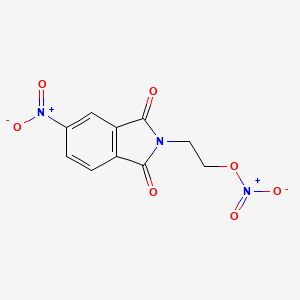

![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)

![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)
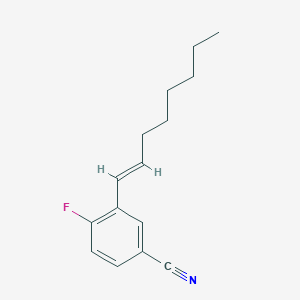
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
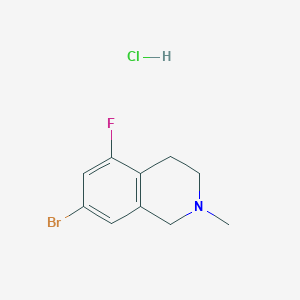

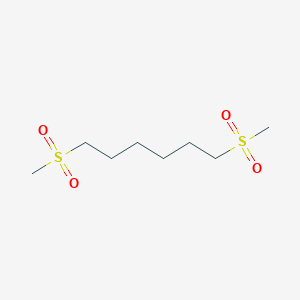

![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
